molecular formula C6H10N2O B15245125 2,3-Dimethyl-2,3-dihydropyrimidin-4(1H)-one

2,3-Dimethyl-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B15245125
M. Wt: 126.16 g/mol
InChI Key: GWNYQWIXDKJVOI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the class of pyrimidinones This compound is characterized by a pyrimidine ring with two methyl groups attached at the 2 and 3 positions, and a keto group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2,3-dihydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of urea with acetone in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-one derivatives, while reduction can produce 2,3-dimethyl-2,3-dihydropyrimidin-4-ol.

Scientific Research Applications

2,3-Dimethyl-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-pyrimidin-4-one: Lacks the methyl groups at the 2 and 3 positions.

    2,4-Dimethyl-2,3-dihydropyrimidin-4(1H)-one: Has an additional methyl group at the 4 position.

Uniqueness

2,3-Dimethyl-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 3 positions can affect the compound’s steric and electronic properties, making it distinct from other pyrimidinones.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2,3-dimethyl-1,2-dihydropyrimidin-4-one

InChI

InChI=1S/C6H10N2O/c1-5-7-4-3-6(9)8(5)2/h3-5,7H,1-2H3

InChI Key

GWNYQWIXDKJVOI-UHFFFAOYSA-N

Canonical SMILES

CC1NC=CC(=O)N1C

Origin of Product

United States

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